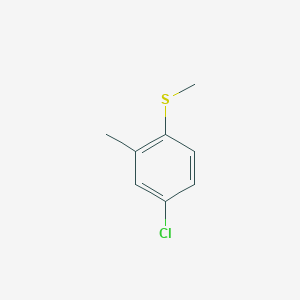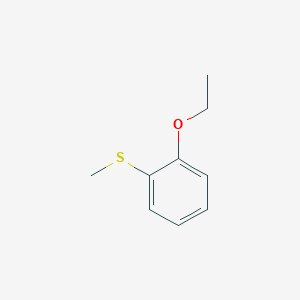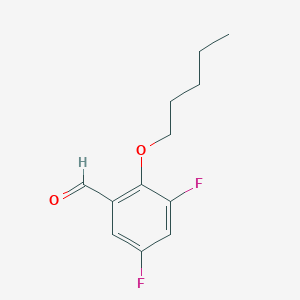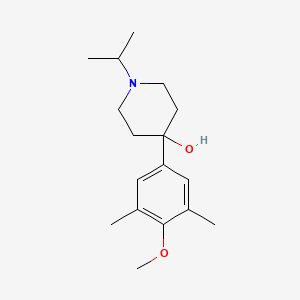![molecular formula C13H16F2O3 B7992474 1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol CAS No. 1443306-22-6](/img/structure/B7992474.png)
1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound characterized by the presence of a difluorophenyl group, a dioxanyl ring, and a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves the following steps:
Formation of the Difluorophenyl Intermediate:
Construction of the Dioxanyl Ring: The dioxanyl ring is synthesized via a cyclization reaction involving diols and aldehydes or ketones under acidic or basic conditions.
Coupling of Intermediates: The final step involves the coupling of the difluorophenyl intermediate with the dioxanyl ring through a nucleophilic substitution reaction, followed by reduction to form the propanol chain.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol undergoes various chemical reactions, including:
Oxidation: Conversion of the propanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the difluorophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the phenyl ring using halogens or nitrating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Phenyl derivatives.
Substitution Products: Halogenated or nitrated phenyl compounds.
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, modulating their activity. The dioxanyl ring can influence the compound’s stability and solubility, affecting its overall bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
1-(3,5-Difluorophenyl)-2-propanol: Lacks the dioxanyl ring, resulting in different chemical properties and applications.
1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-2-propanol: Variation in the position of the propanol chain affects its reactivity and biological activity.
Uniqueness: 1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is unique due to the presence of both the difluorophenyl group and the dioxanyl ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential advantages over similar compounds in specific contexts.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3/c14-10-6-9(7-11(15)8-10)12(16)2-3-13-17-4-1-5-18-13/h6-8,12-13,16H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYASCEVYVJNTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241690 | |
| Record name | 1,3-Dioxane-2-propanol, α-(3,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443306-22-6 | |
| Record name | 1,3-Dioxane-2-propanol, α-(3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-2-propanol, α-(3,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




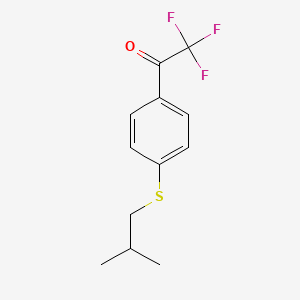
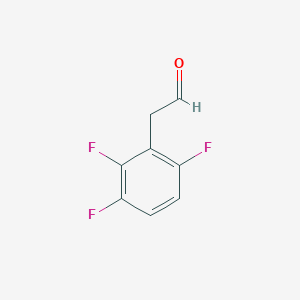
![2-[(n-Hexyloxy)methyl]thiophenol](/img/structure/B7992435.png)
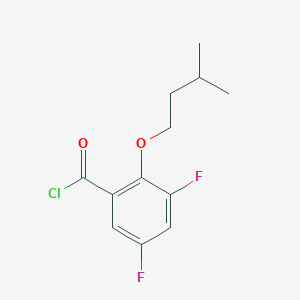
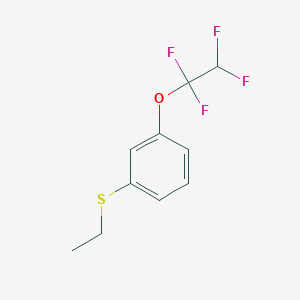
![3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol](/img/structure/B7992458.png)
